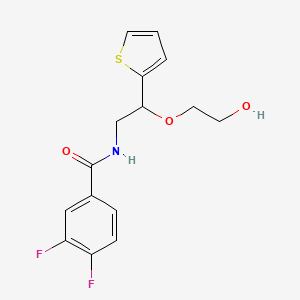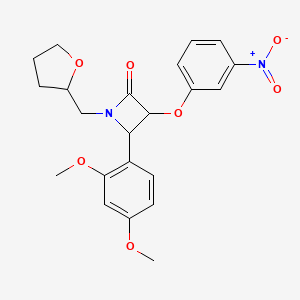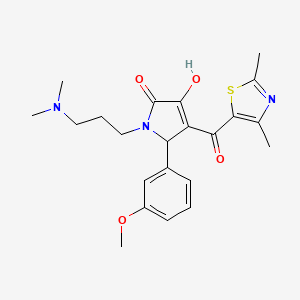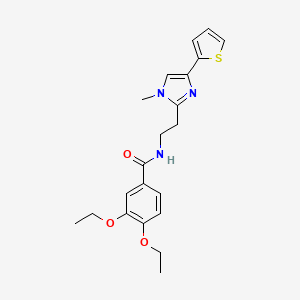
2-Bromo-N-(2,4-dimethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-N-(2,4-dimethoxyphenyl)propanamide” is a chemical compound with the empirical formula C12H16BrNO3 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “this compound” is 302.16 . The SMILES string representation of the molecule is O=C(C(CC)Br)NC(C(OC)=C1)=CC=C1OC .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique
Crystal Structure and Herbicidal Activity
- A study examined the crystal structure and herbicidal activity of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, synthesized using bromine as a cyclic reagent. This compound showed effectiveness in herbicidal activity, demonstrating its potential application in agriculture (Liu et al., 2008).
Carbonic Anhydrase Inhibitory Properties
- Research on bromophenols, including (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone, revealed their inhibitory capacities on human carbonic anhydrase, an enzyme important in various physiological processes. Some synthesized bromophenols showed promising inhibitory activity, suggesting their potential in developing treatments for diseases like glaucoma and osteoporosis (Balaydın et al., 2012).
Synthesis and Molecular Structure
- The synthesis and molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide were analyzed. This compound was identified as an efficient fluorescent ATRP initiator in polymerizations, highlighting its potential application in materials science (Kulai & Mallet-Ladeira, 2016).
Antimicrobial Properties
- A study synthesized arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment. These compounds, including variants with bromine, were tested for antibacterial and antifungal activity, showing potential in the development of new antimicrobial agents (Baranovskyi et al., 2018).
Electrochemical Reduction
- Research on the electrochemical reduction of a bromo-propargyloxy ester, which includes bromo and dimethoxyphenyl groups, has implications for understanding the electrochemical behavior of similar compounds and their potential applications in synthetic chemistry (Esteves et al., 2003).
Safety and Hazards
Orientations Futures
As “2-Bromo-N-(2,4-dimethoxyphenyl)propanamide” is provided to early discovery researchers as part of a collection of unique chemicals , it could be used in various research areas including drug discovery, material science, and chemical biology. The specific future directions would depend on the results of these research studies.
Propriétés
IUPAC Name |
2-bromo-N-(2,4-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(12)11(14)13-9-5-4-8(15-2)6-10(9)16-3/h4-7H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXAXEZTVSKABG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2368516.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2368518.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2368521.png)
![N-(3-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2368524.png)
![3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2368526.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide](/img/structure/B2368528.png)


![N-[4-(acetylamino)phenyl]-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2368533.png)
![3-Methyl-1-(oxan-4-yl)pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2368534.png)

